molecular formula C9H15N3 B13188902 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine

Cat. No.: B13188902
M. Wt: 165.24 g/mol
InChI Key: MPRZXBJTJAAFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyridine derivatives in the presence of a catalyst. For example, the reaction of 2-bromo-5-iodopyridine with a pyrazole derivative can yield the desired compound through a series of steps including cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug discovery make it a valuable molecule in scientific research.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H15N3/c1-7(2)12-9-6-10-4-3-8(9)5-11-12/h5,7,10H,3-4,6H2,1-2H3

InChI Key

MPRZXBJTJAAFMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CCNC2)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.